3',4'-Difluoro-5'-methylacetophenone
Overview
Description
3’,4’-Difluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 4’ positions and a methyl group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-5’-methylacetophenone typically involves the fluorination of 5’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Difluoro-5’-methylacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-5’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3’,4’-difluoro-5’-methylbenzoic acid.
Reduction: Formation of 3’,4’-difluoro-5’-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-5’-methylacetophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Difluoroacetophenone: Lacks the methyl group at the 5’ position, resulting in different chemical and physical properties.
5’-Methylacetophenone: Does not have fluorine atoms, leading to reduced reactivity in certain reactions.
4’-Fluoroacetophenone: Contains only one fluorine atom, affecting its interaction with other molecules.
Uniqueness
3’,4’-Difluoro-5’-methylacetophenone is unique due to the presence of both fluorine atoms and a methyl group on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The fluorine atoms also contribute to the compound’s stability and ability to participate in specific interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGMLANKBQYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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